
2-アセトアミド-2-デオキシ-4,6-O-イソプロピリデン-D-グルコピラノース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose: is a derivative of glucose, specifically a modified form of N-acetylglucosamine. It is characterized by the presence of an acetamido group at the second carbon, a deoxy group at the second carbon, and an isopropylidene group protecting the hydroxyl groups at the fourth and sixth carbons. This compound is often used as an intermediate in carbohydrate chemistry and has applications in various scientific fields .
科学的研究の応用
Chemistry:
Synthetic Intermediate: Used in the synthesis of more complex carbohydrates and glycosides.
Biology:
Glycosylation Studies: Used to study the glycosylation process in proteins and lipids.
Medicine:
Drug Development: Potential use in the development of drugs targeting glycosylation pathways.
Industry:
作用機序
Target of Action
It is known to be a useful synthetic intermediate for carbohydrate chemistry .
Mode of Action
It is known for its intricately designed molecular structure and is pivotal in the biomedical industry, particularly in medication development against diverse ailments .
Biochemical Pathways
It is known to be a useful synthetic intermediate for carbohydrate chemistry , which suggests that it may play a role in the metabolism of carbohydrates.
Pharmacokinetics
It is known to be soluble in dmf, dmso, and meoh , which could potentially influence its bioavailability.
Result of Action
It is known to be a useful synthetic intermediate for carbohydrate chemistry , suggesting that it may play a role in the synthesis of other compounds.
Action Environment
It is known to be stored at 0 to 8 °c , suggesting that temperature could potentially influence its stability.
生化学分析
Biochemical Properties
2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose plays a significant role in biochemical reactions, particularly in the synthesis of glycopeptides and glycosides . It interacts with various enzymes and proteins, facilitating the formation of glycosidic bonds. This compound is also involved in the modification of cellular glycoconjugates, which are essential for cell-cell communication and molecular recognition .
Cellular Effects
The effects of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to affect the growth of certain cancer cells and exhibits potential as an antibacterial agent . Its impact on gene expression is particularly noteworthy, as it can alter the transcriptional activity of specific genes involved in cellular metabolism and immune response .
Molecular Mechanism
At the molecular level, 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . The binding interactions of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose with enzymes and proteins are crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose change over time. The compound is stable under controlled conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in cell growth, metabolism, and gene expression .
Dosage Effects in Animal Models
The effects of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose vary with different dosages in animal models. At low doses, it can enhance cellular function and promote growth . At high doses, it may exhibit toxic or adverse effects, including cellular damage and metabolic disturbances . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity increases significantly .
Metabolic Pathways
2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive molecules . This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . Its role in carbohydrate metabolism is particularly important, as it can modulate the synthesis and degradation of glycoconjugates .
Transport and Distribution
Within cells and tissues, 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose is influenced by targeting signals and post-translational modifications . It is directed to specific compartments or organelles, where it can interact with other biomolecules and perform its functions . The compound’s activity and function are closely linked to its localization within the cell .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose typically involves the protection of the hydroxyl groups at the fourth and sixth positions of N-acetylglucosamine using acetone in the presence of an acid catalyst. The reaction conditions often include:
Reagents: Acetone, acid catalyst (e.g., sulfuric acid)
Conditions: Room temperature, stirring for several hours
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reagents
Continuous stirring and temperature control: To ensure consistent reaction conditions
Purification steps: Such as crystallization or chromatography to obtain the pure compound
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Various nucleophiles in the presence of a base or acid catalyst
Major Products:
Oxidation: Products include carboxylic acids or aldehydes
Reduction: Products include amines
Substitution: Products vary depending on the nucleophile used
類似化合物との比較
2-Acetamido-2-deoxy-D-glucopyranose: Lacks the isopropylidene protection group.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: Contains acetyl groups instead of the isopropylidene group.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Contains acetyl groups and a chloride group.
Uniqueness: 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-glucopyranose is unique due to the presence of the isopropylidene group, which provides protection to the hydroxyl groups at the fourth and sixth positions. This protection is crucial in synthetic chemistry as it allows for selective reactions at other positions without interference from the hydroxyl groups .
特性
IUPAC Name |
N-[(4aR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-5(13)12-7-8(14)9-6(17-10(7)15)4-16-11(2,3)18-9/h6-10,14-15H,4H2,1-3H3,(H,12,13)/t6-,7-,8-,9-,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSNVBRWHNOPEI-WWGUJXLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)OC1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
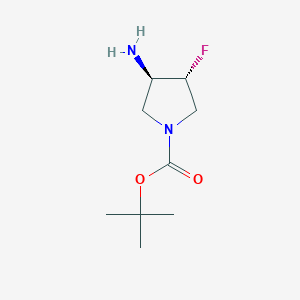
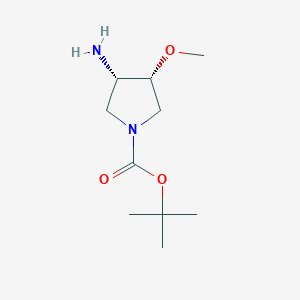
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)
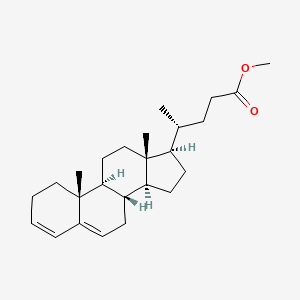
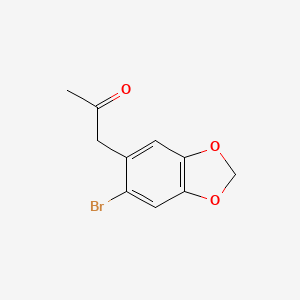
![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)
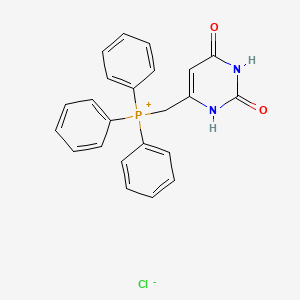
![(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid](/img/structure/B1141788.png)
![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)
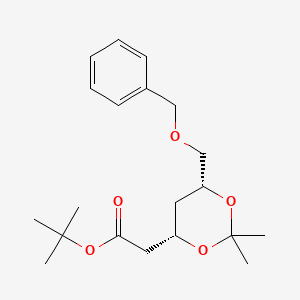

![1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol](/img/structure/B1141798.png)
